3-fluoro-4-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-fluoro-4-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide”, there are related compounds that have been synthesized. For instance, N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications
Drug Development
This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be used as a precursor or an intermediate in the synthesis of molecules with biological activity. For instance, similar compounds have been used in the preparation of inhibitors for enzymes like 17ß-hydroxysteroid dehydrogenase Type 2 .
Catalysis Research
In the field of catalysis, such benzamide derivatives can be involved in reactions facilitated by catalysts like ruthenium or rhodium. These reactions include arylation, which is the introduction of an aryl group into a molecule, potentially useful for creating complex organic compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as17ß-hydroxysteroid dehydrogenase Type 2 and phosphodiesterase (PDE10A) . These enzymes play crucial roles in steroid hormone metabolism and signal transduction, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby altering the normal biochemical processes in the cell .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of 17ß-hydroxysteroid dehydrogenase Type 2 can impact steroid hormone metabolism . Similarly, inhibition of PDE10A can affect cyclic nucleotide signaling pathways . The exact downstream effects would depend on the specific cellular context.
Result of Action
Similar compounds have demonstrated antitumor effects, suggesting potential applications in cancer therapy .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-8-7-14(9-16(18)20)19(24)21-11-15-10-17(23-12-22-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROFZGDAILYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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